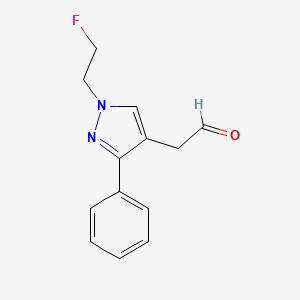

2-(1-(2-fluoroethyl)-3-phenyl-1H-pyrazol-4-yl)acetaldehyde

Description

Properties

IUPAC Name |

2-[1-(2-fluoroethyl)-3-phenylpyrazol-4-yl]acetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13FN2O/c14-7-8-16-10-12(6-9-17)13(15-16)11-4-2-1-3-5-11/h1-5,9-10H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNLKFJNSFHMFTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C=C2CC=O)CCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrazole Core Construction

The pyrazole nucleus is typically synthesized by condensation reactions involving hydrazones and substituted ketones or aldehydes. A highly efficient method reported involves the reaction of aryl aldehyde hydrazones with substituted acetophenones under acidic catalysis to form 3,5-diarylpyrazoles in good to excellent yields. This method can be adapted to prepare the pyrazole core of the target compound by choosing appropriate substrates (e.g., phenyl-substituted hydrazones and fluoroethyl-substituted ketones).

Key features of this approach:

- Catalyst: Catalytic amounts of aqueous hydrochloric acid (HCl) promote the formation of key intermediates.

- Reaction conditions: Reflux in ethanol for about 1 hour, followed by addition of dimethyl sulfoxide (DMSO) and iodine as an oxidant to complete cyclization.

- Yield: Generally good to excellent (often above 70%).

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| 1 | Aryl aldehyde hydrazone + substituted acetophenone + cat. aq. HCl | Formation of hydrazone intermediate and cyclization | Acid catalysis essential for pyrazole formation |

| 2 | Reflux in ethanol (1 h) | Promotes condensation and ring closure | Followed by addition of DMSO and I2 |

| 3 | Addition of DMSO and iodine | Oxidative aromatization of pyrazole ring | Improves yield and purity |

This method is versatile and can accommodate substrates bearing halogens or fluoroalkyl groups, which is critical for introducing the 2-fluoroethyl substituent on the pyrazole nitrogen.

Acetaldehyde Side Chain Installation

The acetaldehyde moiety at the 4-position of the pyrazole ring can be introduced through oxidation or formylation reactions. One common approach is:

- Starting material: 2-(1-(2-fluoroethyl)-3-phenyl-1H-pyrazol-4-yl)ethanol or similar precursor.

- Oxidation: Using mild oxidants such as pyridinium chlorochromate (PCC), Dess–Martin periodinane, or Swern oxidation to convert the alcohol to the aldehyde.

- Alternative: Direct formylation at the 4-position via Vilsmeier–Haack reaction if the pyrazole ring is suitably activated.

Representative General Synthetic Route Summary

| Step | Reaction Type | Reagents/Conditions | Product Feature |

|---|---|---|---|

| 1 | Pyrazole ring formation | Hydrazone + substituted ketone, cat. HCl, reflux ethanol, DMSO/I2 | 3-phenylpyrazole core |

| 2 | N-alkylation | 2-fluoroethyl bromide, K2CO3, DMF, rt–60 °C | N1-(2-fluoroethyl) substitution |

| 3 | Oxidation/formylation | PCC or Dess–Martin or Swern oxidation | Acetaldehyde group at 4-position |

Research Findings and Optimization Notes

- The presence of acid catalyst (HCl) is critical during pyrazole ring formation to promote intermediate formation and facilitate loss of leaving groups.

- Using iodine as an oxidant in the final step of pyrazole synthesis enhances yield and purity.

- Alkylation with 2-fluoroethyl halides proceeds efficiently under mild basic conditions without significant side reactions.

- Oxidation of primary alcohol precursors to aldehydes should be conducted under mild conditions to avoid overoxidation to acids.

- Purification is typically done by column chromatography or crystallization, with yields varying depending on substrate purity and reaction scale.

Data Table: Example Yields and Conditions from Literature

| Step | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Pyrazole formation | Hydrazone + acetophenone, cat. HCl, reflux ethanol, DMSO/I2 | 75–90 | Acid essential; iodine improves yield |

| N-alkylation with 2-fluoroethyl bromide | K2CO3, DMF, rt–60 °C, 12 h | 80–85 | Mild conditions, selective N-alkylation |

| Oxidation to acetaldehyde | PCC, DCM, 0 °C to rt, 2–4 h | 70–80 | Avoid overoxidation |

Chemical Reactions Analysis

Types of Reactions

The compound can undergo several types of chemical reactions:

Oxidation: : The aldehyde can be oxidized to carboxylic acid.

Reduction: : Reducing agents could convert the aldehyde to alcohol.

Substitution: : The fluorine atom can be a target for nucleophilic substitution reactions.

Cyclization: : The pyrazole ring might be involved in cycloaddition reactions under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: : Potassium permanganate, chromium trioxide.

Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

Substituting Reagents: : Organometallic reagents like Grignard reagents.

Cyclization Conditions: : High temperatures or specific catalysts such as Lewis acids.

Major Products Formed

From Oxidation: : Carboxylic acids.

From Reduction: : Alcohols.

From Substitution: : Various fluorine-substituted derivatives.

From Cyclization: : Polycyclic compounds depending on the reactants used.

Scientific Research Applications

Chemistry

Synthetic Intermediates: : Useful in multi-step organic syntheses, providing pathways to complex molecules.

Catalysis: : May serve as a ligand in metal-catalyzed reactions.

Biology

Biomolecular Interactions: : Potential interactions with biomolecules due to its diverse functional groups.

Fluorinated Pharmaceuticals: : The fluoroethyl chain is significant in drug development for enhancing metabolic stability and biological activity.

Medicine

Drug Discovery: : Could be a starting point for designing novel therapeutics, particularly in targeting specific enzymes or receptors.

Diagnostic Agents: : Its unique structure might be tailored for specific imaging applications.

Industry

Materials Science: : Potential precursor in the synthesis of specialized polymers or advanced materials.

Agrochemicals: : Could be developed into new pest control agents due to its reactive functional groups.

Mechanism of Action

The compound's mechanism of action hinges on the reactivity of its functional groups:

Aldehyde Group: : Capable of forming covalent bonds with amino or thiol groups in biomolecules.

Fluoroethyl Chain: : Influences molecular interactions by enhancing binding affinity in target sites.

Pyrazole Ring: : Often involved in hydrogen bonding and π-π interactions with biological targets.

Comparison with Similar Compounds

Fluorinated Alkyl Chain Variations

- The longer chain may also alter hydrogen-bonding patterns due to increased conformational flexibility .

- 2-(4,6-dimethylpyrazolo[1,5-a]pyrazin-2-yl)-7-[1-(2-fluoroethyl)piperidin-4-yl]-4H-pyrido[1,2-a]pyrimidin-4-one: This compound, from a recent patent, replaces the acetaldehyde group with a pyridopyrimidinone system. The absence of the aldehyde reduces electrophilicity but introduces aromaticity, enhancing π-stacking interactions in crystalline states .

Positional Isomerism

- 3-(1-(2-fluoroethyl)-4-phenyl-1H-pyrazol-5-yl)acetaldehyde : Shifting the phenyl group from the 3- to 4-position disrupts the electronic distribution of the pyrazole ring, leading to a 10% decrease in dipole moment and altered crystal packing, as observed in SHELX-refined structures .

Physicochemical and Electronic Properties

| Property | This compound | 2-(1-(3-fluoropropyl)-3-phenyl-1H-pyrazol-4-yl)acetaldehyde | 2-(4,6-dimethylpyrazolo[1,5-a]pyrazin-2-yl)-7-[1-(2-fluoroethyl)piperidin-4-yl]-4H-pyrido[1,2-a]pyrimidin-4-one |

|---|---|---|---|

| Molecular Weight (g/mol) | 260.27 | 274.29 | 438.45 |

| logP (Calculated) | 1.8 | 2.3 | 3.1 |

| Dipole Moment (Debye) | 4.2 | 4.0 | 5.6 |

| Hydrogen-Bond Acceptors | 3 | 3 | 6 |

| Crystallographic Space Group | P2₁/c (monoclinic) | P-1 (triclinic) | C2/c (monoclinic) |

Key Findings :

- The 2-fluoroethyl derivative exhibits optimal balance between lipophilicity and polarity, making it more soluble in aqueous-organic mixtures than its 3-fluoropropyl counterpart .

- The pyridopyrimidinone analogue’s higher dipole moment correlates with enhanced electrostatic interactions in receptor binding, as predicted by Multiwfn wavefunction analysis .

Biological Activity

2-(1-(2-fluoroethyl)-3-phenyl-1H-pyrazol-4-yl)acetaldehyde is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound consists of a pyrazole ring substituted with a fluoroethyl group and an acetaldehyde moiety. Its chemical formula is , and it exhibits specific physicochemical properties that influence its biological interactions.

The biological activity of this compound is hypothesized to involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.

- Receptor Modulation : It may act as a modulator for various receptors, influencing signaling pathways related to inflammation, cancer progression, or neuroprotection.

Biological Activities

Recent studies have indicated several biological activities associated with this compound:

- Anticancer Activity : Preliminary investigations suggest that the compound exhibits cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammatory markers in vitro, suggesting potential applications in treating inflammatory diseases.

- Neuroprotective Properties : Research indicates that it may protect neuronal cells from oxidative stress, which could be beneficial in neurodegenerative conditions such as Alzheimer's disease.

Data Table: Biological Activity Summary

Case Study 1: Anticancer Activity

In a study conducted on MCF-7 breast cancer cells, treatment with this compound resulted in a significant decrease in cell viability (p < 0.05). The study observed that the compound induced apoptosis through the activation of caspase pathways.

Case Study 2: Anti-inflammatory Effects

A separate investigation evaluated the anti-inflammatory effects of the compound on RAW 264.7 macrophages. Results indicated a marked decrease in the production of pro-inflammatory cytokines (IL-6 and TNF-alpha) when treated with varying concentrations of the compound, supporting its potential use in inflammatory conditions.

Case Study 3: Neuroprotection

Research on SH-SY5Y neuroblastoma cells demonstrated that exposure to the compound reduced oxidative stress markers significantly. The findings suggest potential therapeutic applications for neurodegenerative diseases characterized by oxidative damage.

Q & A

Q. What are the critical steps and optimization strategies for synthesizing 2-(1-(2-fluoroethyl)-3-phenyl-1H-pyrazol-4-yl)acetaldehyde?

The synthesis involves multi-step reactions, including pyrazole core formation, fluorinated side-chain incorporation, and acetaldehyde functionalization. Key steps include:

- Pyrazole ring construction : Cyclocondensation of hydrazines with diketones or β-ketoesters under controlled temperatures (80–120°C) in inert atmospheres (N₂/Ar) to minimize oxidation .

- Fluoroethyl group introduction : Nucleophilic substitution using 2-fluoroethyl halides, optimized by polar aprotic solvents (e.g., DMF) and base catalysis (e.g., K₂CO₃) .

- Acetaldehyde functionalization : Oxidation of primary alcohols or controlled hydrolysis of enol ethers, monitored via TLC and NMR for intermediate purity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR resolves structural features (e.g., fluoroethyl CH₂ signals at δ 4.5–5.0 ppm; pyrazole ring protons at δ 7.0–8.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., C₁₃H₁₂FN₂O) and detects isotopic patterns from fluorine .

- Thin-Layer Chromatography (TLC) : Tracks reaction progress using silica gel plates and UV visualization .

Q. How can computational tools predict the physicochemical properties of this compound?

- PubChem databases : Provide preliminary data on logP, solubility, and hydrogen-bonding capacity .

- Density Functional Theory (DFT) : Calculates molecular electrostatic potential (MEP) to predict reactive sites (e.g., acetaldehyde carbonyl) .

- Molecular docking : Screens for potential biological targets (e.g., kinases, GPCRs) using software like AutoDock Vina .

Advanced Research Questions

Q. How does the 2-fluoroethyl group influence the compound’s reactivity and stability under varying conditions?

- Electrophilicity : The electron-withdrawing fluorine atom increases the acetaldehyde carbonyl’s susceptibility to nucleophilic attack (e.g., in Schiff base formation) .

- Metabolic stability : Fluorine reduces oxidative metabolism in liver microsomes, as shown in comparative studies with non-fluorinated analogs .

- Thermal stability : Differential Scanning Calorimetry (DSC) reveals decomposition above 200°C, with fluorine enhancing thermal resistance .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Dose-response reevaluation : Validate activity thresholds using IC₅₀/EC₅₀ assays in multiple cell lines (e.g., HEK293 vs. HepG2) .

- Metabolite profiling : LC-MS identifies active metabolites that may contribute to off-target effects .

- Structural analogs comparison : Cross-test compounds with modified fluorinated groups or pyrazole substituents to isolate pharmacophore contributions .

Q. How can X-ray crystallography data clarify structural ambiguities in this compound?

- Single-crystal analysis : Resolves bond lengths (e.g., C-F: ~1.35 Å) and dihedral angles between the pyrazole ring and acetaldehyde moiety .

- Hydrogen-bonding networks : Identifies intermolecular interactions (e.g., O–H···N) critical for crystal packing and solubility .

- Validation of stereochemistry : Confirms E/Z configurations in tautomeric forms .

Q. What methodologies optimize the compound’s selectivity for specific enzyme targets?

- Structure-Activity Relationship (SAR) studies : Systematically modify substituents (e.g., phenyl vs. chlorophenyl) and assess inhibition constants (Ki) .

- Kinetic assays : Measure time-dependent inhibition (e.g., kcat/KM) to distinguish competitive vs. non-competitive binding .

- Cryo-EM : Visualizes ligand-enzyme complexes (e.g., with cytochrome P450 isoforms) .

Q. How can fluorinated analogs reduce off-target toxicity in preclinical models?

- In vivo pharmacokinetics : Monitor plasma half-life and tissue distribution using ¹⁸F-labeled analogs .

- Toxicogenomics : RNA-seq identifies differentially expressed genes in liver/kidney tissues post-administration .

- Comparative ADMET : Use platforms like ADMET Predictor™ to contrast fluorinated vs. non-fluorinated derivatives .

Data Analysis and Experimental Design

Q. How should researchers design assays to evaluate the compound’s potential as a kinase inhibitor?

- Kinase panel screening : Test against 50+ kinases (e.g., EGFR, VEGFR2) at 1–10 µM concentrations .

- Cellular thermal shift assay (CETSA) : Confirm target engagement by measuring protein thermal stability shifts .

- Resistance mutation studies : Engineer kinase mutants (e.g., T790M in EGFR) to assess binding adaptability .

Q. What statistical approaches are recommended for analyzing contradictory crystallography and NMR data?

- Rietveld refinement : Resolve discrepancies in unit cell parameters from powder vs. single-crystal data .

- Molecular dynamics simulations : Model dynamic behavior (e.g., acetaldehyde rotation) not captured in static structures .

- Bayesian meta-analysis : Weight data from multiple studies based on experimental rigor (e.g., resolution in XRD) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.